Cas no 775351-56-9 (2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- RB2095
- MB15465
- FCH2775116
- BC001214
- AB0061082
- AX8239945
- ST24022256
- Z5118
- 3-Cyano-4-bydroxy-boronic acid pinacol ester
- 2-Hydroxy-(benzonitrile)-5-boronic acid pinacol ester
- (3-CYANO-4-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER
- BEN
- AKOS016000989
- DS-2123
- FT-0696436
- MFCD16994355
- SY047351
- DTXSID30467304
- 2-Hydroxy-5-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzonitrile
- 775351-56-9
- Z1741980134
- 2-HYDROXY-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE
- 3-Cyano-4-hydroxyphenylboronic Acid Pinacol Ester
- SCHEMBL4745737
- CS-W018779
- AMY40985
- EN300-1706331
- A865202
- DA-02871
- DTXCID20418123
-
- MDL: MFCD16994355
- インチ: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,16H,1-4H3
- InChIKey: PUOBFTBTFCPICR-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=C([H])C(=C(C#N)C=2[H])O[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 245.12200
- どういたいしつりょう: 245.1223235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.5
じっけんとくせい
- PSA: 62.48000
- LogP: 1.56308
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile セキュリティ情報
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM135540-1g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 95%+ | 1g |
$61 | 2023-01-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065811-5g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 98% | 5g |
¥1151.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065811-10g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 98% | 10g |
¥2156.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO321-100mg |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 95+% | 100mg |
305CNY | 2021-05-08 | |
TRC | H957870-1g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 1g |
$ 145.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H845224-50mg |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 95% | 50mg |
¥39.60 | 2022-01-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065811-25g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 98% | 25g |
¥5391.00 | 2024-07-28 | |
Fluorochem | 217360-5g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 95% | 5g |
£352.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1043567-10g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 97% | 10g |
$400 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195021-1g |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
775351-56-9 | 95% | 1g |
¥313.90 | 2023-09-02 |
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileに関する追加情報
Introduction to 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 775351-56-9)
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 775351-56-9, belongs to a class of molecules that incorporate boronic acid derivatives, which are widely recognized for their utility in various synthetic transformations and biological assays.
The molecular structure of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile features a benzonitrile core substituted with a hydroxyl group at the 2-position and a boronic acid moiety at the 5-position. The boronic acid group is protected by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, which enhances its stability and reactivity in various chemical reactions. This protective group is particularly important in cross-coupling reactions, where it serves as an effective intermediate for forming carbon-carbon bonds.
One of the most compelling aspects of this compound is its role in pharmaceutical synthesis. Boronic acid derivatives are well-documented for their participation in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The presence of the tetramethyl-substituted dioxaborolane group makes this compound an excellent precursor for such reactions, facilitating the introduction of aryl groups into larger molecular frameworks. This capability is particularly valuable in the development of novel therapeutic agents.
Recent research has highlighted the utility of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the synthesis of biologically active compounds. For instance, studies have demonstrated its effectiveness in generating substituted benzoic acids and nitriles through palladium-catalyzed reactions. These intermediates are crucial for developing drugs targeting various diseases, including cancer and inflammatory disorders. The hydroxyl group at the 2-position provides a handle for further functionalization via etherification or esterification reactions, expanding the compound's synthetic versatility.
The benzonitrile moiety itself is a well-known pharmacophore in medicinal chemistry. It is present in numerous FDA-approved drugs due to its ability to interact with biological targets such as enzymes and receptors. By incorporating this group into 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, researchers can leverage its known bioactivity while exploring new therapeutic possibilities through structural modifications.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The boronic acid derivative can be used to develop polymers with specific functionalities. For example, it can serve as a monomer or cross-linking agent in the creation of borate esters and other polymeric materials that exhibit unique properties such as biodegradability or enhanced thermal stability.
The synthesis of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,dioxaborlan - 2 - yl)benzonitrile involves multi-step organic transformations that require precise control over reaction conditions. The protection and deprotection of the boronic acid group are critical steps that must be carefully optimized to ensure high yields and purity. Advances in catalytic systems have made these processes more efficient and scalable,which is essential for industrial applications.
From a research perspective,the study of CAS No. 775351 - 56 - 9 continues to evolve with emerging methodologies。Recent innovations in flow chemistry have enabled more efficient synthesis routes,reducing waste and improving reproducibility。Moreover,the integration of computational chemistry techniques allows researchers to predict reaction outcomes with greater accuracy,facilitating the design of novel derivatives。
The growing interest in green chemistry has also influenced the development of synthetic strategies for this compound。Efforts are underway to minimize hazardous byproducts and employ sustainable solvents,aligning with global efforts to reduce environmental impact。These initiatives not only enhance safety but also contribute to cost-effective production processes。
In conclusion,2-Hydroxy - 5 - (4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl)benzonitrile (CAS No. 775351 - 56 - 9) represents a versatile and valuable building block in pharmaceutical and materials science。Its unique structural features enable diverse applications,from drug development to advanced polymer design。As research progresses,this compound will undoubtedly continue to play a pivotal role in innovation across multiple scientific disciplines。
775351-56-9 (2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) 関連製品
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